Cellaburate

Catalog No.
S1819444
CAS No.
9004-36-8
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellaburate

CAS Number

9004-36-8

Product Name

Cellaburate

Molecular Formula

N/A

Molecular Weight

0

Synonyms

cellaburate;Cellulose,acetatebutanoate;CELLULOSE ACETATE BUTYRATE;CELLULOSE ACETATE BUTYRATE POLYMER;CELLULOSE ACETOBUTYRATE;CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000;CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO

Context and Background

Cellaburate, also known as celecoxib, is a prescription nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. While primarily used in clinical settings, cellaburate has also been investigated in various scientific research applications, primarily focusing on its potential effects on specific diseases and biological processes.

Potential Anti-Cancer Properties

Several studies have explored the potential anti-cancer properties of cellaburate. Research suggests it may:

  • Suppress tumor growth: Studies using cell lines and animal models have shown cellaburate may inhibit the growth and proliferation of various cancer cells, including those of colorectal, breast, and prostate cancers [, ].
  • Induce apoptosis: Cellaburate may trigger apoptosis, a form of programmed cell death, in cancer cells, potentially contributing to tumor regression [].
  • Modulate signaling pathways: Cellaburate may influence cell signaling pathways involved in cancer development and progression, such as the Wnt/β-catenin pathway [].

Cellaburate, also known as cellulose acetate butyrate, is a thermoplastic polymer derived from cellulose through the acylation process involving acetic anhydride and butyric anhydride. This compound typically contains a weight percentage of acetyl groups ranging from 1.0% to 41.0% and butyryl groups from 5.0% to 56.0% . The unique combination of these functional groups imparts distinct physical and chemical properties, making Cellaburate a versatile material in various applications.

Data Source:

  • The United States Pharmacopeia (USP) Store - Cellaburate:

  • Esterification: Cellulose reacts with acetic anhydride and butyric anhydride in the presence of a catalyst, typically sulfuric acid. This reaction results in the formation of mixed esters, specifically cellulose acetate butyrate .
  • Hydrolysis: Following esterification, the product may undergo slight hydrolysis to adjust the degree of substitution of acetyl and butyryl groups, thereby influencing its solubility and mechanical properties .
  • Thermal Degradation: Cellaburate exhibits thermal degradation at temperatures around 275 °C in oxygen, which is critical for processing and application considerations .

Cellaburate has been investigated for its biological activity, particularly in drug delivery systems. It serves as a coating material that can modulate drug release profiles due to its permeability characteristics. Studies have shown that formulations containing Cellaburate can effectively control the dissolution rates of drugs, making it suitable for gastroretentive and osmotic drug delivery systems . Its compatibility with various excipients enhances its utility in pharmaceutical applications.

The primary method for synthesizing Cellaburate involves:

  • Preparation of Reactants: Acetic anhydride and butyric anhydride are mixed with cellulose.
  • Catalysis: Sulfuric acid is added as a catalyst to facilitate the esterification reaction.
  • Control of Reaction Conditions: Parameters such as temperature, time, and reactant ratios are carefully controlled to achieve the desired degree of substitution and molecular weight.
  • Purification: The resultant polymer is purified through hydrolysis and filtration processes to remove unreacted materials and by-products .

Cellaburate finds extensive use in various industries due to its favorable properties:

  • Pharmaceuticals: Utilized as an excipient in drug formulations and coatings for controlled release systems.
  • Coatings: Employed in lacquers for cables, fabrics, and furniture due to its excellent adhesion properties.
  • Packaging: Used as a puncture-resistant material in packaging applications.
  • Contact Lenses: Its hydrophobic nature makes it suitable for use in contact lens materials .

Cellaburate shares similarities with other cellulose derivatives but is unique due to its specific functional group composition. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Cellulose AcetateContains only acetate groups; used primarily for films and coatingsLacks butyryl groups; less flexible
Cellulose Acetate ButyrateContains both acetate and butyrate; improved moisture resistanceMore versatile than pure cellulose acetate
Hydroxypropyl MethylcelluloseWater-soluble polymer used as a thickener; lacks ester functionalityDifferent solubility profile
EthylcelluloseSoluble in organic solvents; used in coatingsDoes not contain acetyl or butyryl groups

Cellaburate's unique blend of acetate and butyrate functional groups allows it to provide enhanced flexibility, moisture resistance, and compatibility with various resins compared to other cellulose derivatives .

Dates

Modify: 2023-08-15

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